N-{[4-(3-chlorophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-triazole ring, a 1,3,4-thiadiazole moiety, and a benzamide group. Key structural elements include:
- 1,2,4-Triazole Core: Known for metabolic stability and hydrogen-bonding capabilities, enhancing bioavailability .
- 1,3,4-Thiadiazole Ring: Imparts electron-withdrawing properties and sulfur-mediated interactions, often linked to antimicrobial and anticancer activities .
- Benzamide Substituent: Enhances lipophilicity and binding affinity to biological targets .
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate diverse activities, including antifungal, anticancer, and antibacterial effects .
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN7O2S2/c1-13-25-27-20(33-13)24-18(30)12-32-21-28-26-17(29(21)16-9-5-8-15(22)10-16)11-23-19(31)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,23,31)(H,24,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMEKWVFHXKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The target compound’s hybrid structure warrants further exploration of synergistic effects between triazole and thiadiazole moieties.
- Biological Testing : Priority should be given to in vitro assays for antifungal, anticancer, and antibacterial activity, leveraging protocols from and .
- Synthetic Refinement : Adopting microwave-assisted methods () could improve synthesis efficiency and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
